Metoxuron-d6 (N,N-dimethyl-d6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metoxuron-d6 is a deuterium-labeled derivative of Methyl 3,6-dichloro-2-methoxybenzoate. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Metoxuron-d6 allows for its use in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metoxuron-d6 involves the deuteration of Methyl 3,6-dichloro-2-methoxybenzoate. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuterium incorporation .
Industrial Production Methods
Industrial production of Metoxuron-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and chemical purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Metoxuron-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Metoxuron-d6 into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Metoxuron-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Mechanism of Action
Metoxuron-d6 exerts its effects through the incorporation of deuterium into its molecular structure. This modification can influence the pharmacokinetic and metabolic profiles of the compound. The deuterium atoms can alter the rate of metabolic reactions, leading to changes in the compound’s stability and bioavailability. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Metoxuron: The non-deuterated form of Metoxuron-d6, used as a herbicide.
Methyl 3,6-dichloro-2-methoxybenzoate: The parent compound from which Metoxuron-d6 is derived.
Other Deuterated Compounds: Various other deuterium-labeled compounds used in similar research applications.
Uniqueness
Metoxuron-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The incorporation of deuterium can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool in scientific research .
Properties
CAS No. |
2030182-41-1 |
---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
234.71 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14)/i1D3,2D3 |
InChI Key |
DSRNRYQBBJQVCW-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)OC)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.